6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Sigma receptor pharmacology CNS drug discovery Structure–activity relationship

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS 1359702-81-0, free base CAS 180160-40-1) belongs to the substituted spiro[isobenzofuran-1,4'-piperidine] class, a privileged scaffold extensively explored for central nervous system (CNS) target engagement. The molecule features a rigid spirocyclic junction connecting an isobenzofuranone moiety to a piperidine ring, with a chlorine substituent at the 6-position of the isobenzofuran core.

Molecular Formula C12H13Cl2NO2
Molecular Weight 274.14 g/mol
Cat. No. B11845957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
Molecular FormulaC12H13Cl2NO2
Molecular Weight274.14 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl
InChIInChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H
InChIKeyDDQXJTJKHYIDTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride: A Position-Specific Building Block in Spiropiperidine Research


6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS 1359702-81-0, free base CAS 180160-40-1) belongs to the substituted spiro[isobenzofuran-1,4'-piperidine] class, a privileged scaffold extensively explored for central nervous system (CNS) target engagement [1]. The molecule features a rigid spirocyclic junction connecting an isobenzofuranone moiety to a piperidine ring, with a chlorine substituent at the 6-position of the isobenzofuran core. This substitution position critically influences the compound's molecular recognition profile at sigma (σ) receptors and its downstream utility as a synthetic intermediate for neuropeptide receptor modulators .

Why Generic Spiroisobenzofuran-Piperidine Substitution Fails for 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride: Positional Chlorine Dictates Sigma Receptor Selectivity


Within the spiro[isobenzofuran-1,4'-piperidine] chemotype, the position of the chlorine substituent on the isobenzofuran ring is not a trivial structural variation—it fundamentally alters sigma (σ) receptor subtype selectivity [1]. Systematic structure–activity relationship (SAR) analysis has established that 4- or 7-substituted analogs confer σ₂-selective binding (IC₅₀ σ₁ > 100 nM; σ₂ = 0.5–2 nM), while 5- or 6-substituted derivatives, including this compound, produce a dual σ₁/σ₂ profile (IC₅₀ σ₁ = 5–30 nM; σ₂ = 0.3–7 nM) [1]. This positional encoding of selectivity means that a researcher requiring balanced σ₁/σ₂ engagement cannot simply replace the 6-chloro derivative with a 4- or 7-substituted analog—and vice versa. Furthermore, the compound's documented utility as a precursor for NK3 and MCH1 antagonist synthesis is structure-specific and not replicated by other positional isomers .

Quantitative Differentiation Evidence for 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride vs. Closest Analogs


Sigma Receptor Subtype Selectivity: 6-Chloro Position Produces Dual σ₁/σ₂ Affinity, Distinct from 4-/7-Substituted Analogs

Systematic SAR evaluation of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives demonstrated that the substituent position on the isobenzofuran benzene ring governs sigma receptor subtype selectivity [1]. Compounds bearing substituents (F, CF₃) at the 4- or 7-position exhibit strong σ₂ selectivity: IC₅₀ σ₂ = 0.5–2 nM with negligible σ₁ affinity (IC₅₀ σ₁ > 100 nM). In contrast, compounds with substituents (F, CF₃, Me) at the 5- or 6-position—the position occupied by chlorine in the target compound—produce elevated σ₁ affinity alongside retained σ₂ binding: IC₅₀ σ₁ = 5–30 nM, IC₅₀ σ₂ = 0.3–7 nM, resulting in an unselective, dual-target profile [1]. This class-level SAR directly applies to the 6-chloro analog, positioning it functionally distinct from 4-chloro or 7-chloro congeners.

Sigma receptor pharmacology CNS drug discovery Structure–activity relationship

Synthetic Utility as a Validated NK3 and MCH1 Antagonist Building Block: Documented Application Distinct from Parent Scaffold

The 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride scaffold is explicitly cited as a reagent in the preparation of NK3 antagonists and spirocyclic piperidine-based MCH1 antagonists, per patent literature . This application is structure-dependent: the 6-chloro substitution on the isobenzofuranone ring provides a defined synthetic handle not present in the unsubstituted parent (CAS 37663-44-8), which is instead described as a modulator of 11-β hydroxysteroid dehydrogenase type 1 . The differentiated synthetic targeting—NK3/MCH1 versus 11β-HSD1—constitutes a functional divergence directly attributable to the 6-chloro substituent.

Medicinal chemistry NK3 antagonist MCH1 antagonist Spiropiperidine synthesis

NPY5 Receptor Modulator Scaffold: 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one as a Privileged Pharmacophore in Metabolic Disorder Programs

The substituted spiro[isobenzofuran-1,4'-piperidin]-3-one chemotype, encompassing the 6-chloro derivative, is disclosed in patent EP1695977A2 as a modulator of neuropeptide Y5 (NPY5) receptor activity [1]. NPY5 antagonism is a clinically pursued mechanism for obesity, increased fat storage, and elevated blood sugar/insulin regulation [1]. The 3-one functionality (isobenzofuranone) present in this compound (CAS 1359702-81-0) distinguishes it from the corresponding 3H-spiro[isobenzofuran-1,4'-piperidine] analog (CAS 1359703-79-9), which lacks the carbonyl and may exhibit altered receptor pharmacodynamics. This chemotype-level evidence positions the 6-chloro-3-one spiro compound within a therapeutically relevant patent space for metabolic disorders, a claim not established for alternative spirocyclic scaffolds such as spiro[benzofuran-2,4'-piperidine] or spiro[benzopyran-4,4'-piperidine] [2].

NPY5 receptor Obesity therapeutics Metabolic disorder Spiropiperidine pharmacophore

Purity Specification and Quality Control: 98% Purity Grade with Certificated Analytical Data for Reproducible Research

Commercial sourcing data indicates that 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS 1359702-81-0) is supplied at 98% purity (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC [1]. This purity specification compares favorably against the 97% typical purity reported for the related 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS 1359703-79-9) , and matches or exceeds the 95% purity commonly offered for the 5-chloro isomer (CAS 180160-48-9) and 7-chloro isomer (CAS 2251053-95-7) . Higher purity with documented batch-level analytical characterization reduces variability in receptor binding and cellular assays, directly impacting data reproducibility.

Analytical quality control Procurement specification HPLC purity NMR characterization

Molecular Weight and Formula Differentiation: 3-One Hydrochloride (MW 274.14) vs. 3H-Piperidine Hydrochloride (MW 260.16) Defines Distinct Chemical Entities

Two structurally distinct 6-chloro spiro compounds exist in commercial catalogs, and confusion between them can lead to procurement errors. The target compound, 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS 1359702-81-0), has molecular formula C₁₂H₁₃Cl₂NO₂ and molecular weight 274.14 g/mol, reflecting the isobenzofuran-3-one (phthalide) core [1]. Its close catalog neighbor, 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS 1359703-79-9), has molecular formula C₁₂H₁₅Cl₂NO and molecular weight 260.16 g/mol—a difference of 13.98 g/mol attributable to the absence of the carbonyl oxygen . The 3-one functionality introduces a hydrogen-bond acceptor (C=O) that may influence target engagement, solubility, and metabolic stability. This identity distinction is further reflected in the free base forms: CAS 180160-40-1 (free base of the 3-one, MW 237.68) versus the reduced form (MW 223.70) [2].

Chemical identity Molecular weight Salt form specification Procurement accuracy

Optimal Research Application Scenarios for 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride Driven by Quantitative Evidence


Sigma-1/Sigma-2 Dual Receptor Pharmacology SAR Studies

Investigators studying the functional consequences of balanced σ₁/σ₂ receptor engagement, as opposed to σ₂-selective activation, should select this 6-chloro-substituted spiropiperidine scaffold. As demonstrated by Moltzen et al. [1], the 6-position substitution yields IC₅₀ σ₁ = 5–30 nM and IC₅₀ σ₂ = 0.3–7 nM, providing a dual-target binding profile. This contrasts with 4- or 7-substituted analogs that are σ₂-selective (σ₁ IC₅₀ > 100 nM) and would not enable exploration of σ₁-mediated contributions to downstream signaling. The 3-one hydrochloride salt form further offers a hydrogen-bond-accepting carbonyl that may contribute to receptor interaction kinetics not achievable with the reduced piperidine analog.

MCH1 and NK3 Antagonist Lead Optimization Programs

Medicinal chemistry teams pursuing melanin-concentrating hormone receptor 1 (MCH1) or neurokinin-3 (NK3) antagonists for obesity, depression, or schizophrenia indications should procure this compound as a core building block. Patent WO 2004004714 A1 explicitly identifies this 6-chloro spiropiperidine scaffold as a synthetic precursor for both NK3 antagonists and spirocyclic piperidine-based MCH1 antagonists . The chlorine substituent provides a vector for further diversification through cross-coupling chemistry. The unsubstituted parent scaffold lacks this documented application in the NK3/MCH1 space, making the 6-chloro derivative the appropriate starting point.

NPY5 Receptor Antagonist Discovery for Metabolic Disease

Research groups developing NPY5 receptor antagonists for obesity and metabolic syndrome indications can leverage this compound's placement within the EP1695977A2 patent chemotype [2]. The spiro[isobenzofuran-1,4'-piperidin]-3-one core, inclusive of the 6-chloro variant, is explicitly claimed for modulating NPY5 activity. Alternative spirocyclic scaffolds such as spiro[benzofuran-2,4'-piperidine] lack this patent coverage and associated NPY5 SAR data. Early-stage hit expansion around the 6-chloro-3-one scaffold may therefore confer intellectual property advantages in addition to target-class alignment.

Fluorescent Probe and Chemical Biology Tool Development Targeting Sigma Receptors

The spiro[isobenzofuran-1,4'-piperidine] scaffold has been validated as a platform for developing nanomolar-affinity fluorescent σ receptor probes spanning green to near-infrared emission wavelengths [3]. The 6-chloro substituent, by conferring dual σ₁/σ₂ affinity, may serve as a starting point for pan-σ fluorescent ligands, as opposed to the σ₂-selective probes derived from 4- or 7-substituted analogs [1]. This positions the compound for chemical biology groups engineering tools to visualize σ receptor localization and trafficking in live-cell imaging applications.

Quote Request

Request a Quote for 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.